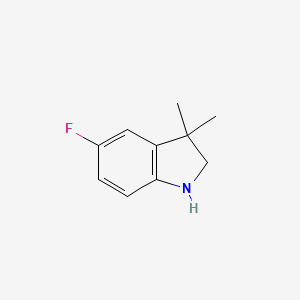

5-Fluoro-3,3-dimethylindoline

説明

5-Fluoro-3,3-dimethylindoline (CAS 225642-33-1) is a fluorinated indoline derivative characterized by a saturated six-membered indole ring (indoline backbone) with a fluorine atom at the 5-position and two methyl groups at the 3-position. This compound is commercially available as a secondary amine, offered in quantities ranging from 100 mg to 1 g by suppliers such as CymitQuimica . With 95% purity, it serves as a key intermediate in organic synthesis and pharmaceutical research, leveraging the electron-withdrawing fluorine atom to modulate electronic properties and the dimethyl groups to influence steric effects .

特性

IUPAC Name |

5-fluoro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVRHJFNQKFPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 3,3-dimethylindoline using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 5-Fluoro-3,3-dimethylindoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

5-Fluoro-3,3-dimethylindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

科学的研究の応用

5-Fluoro-3,3-dimethylindoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 5-Fluoro-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and biological context .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

5-Fluoroindolin-2-one Derivatives (Oxindoles)

This contrasts with 5-Fluoro-3,3-dimethylindoline, which lacks the oxo group, resulting in reduced polarity and altered solubility (e.g., higher lipid solubility) .

Substituted Indoles

- 5-Fluoro-2,3-dimethyl-1H-indole (CAS 526-47-6): This unsaturated indole derivative has methyl groups at positions 2 and 3.

- 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS 854531-33-2): The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation, unlike the neutral 5-Fluoro-3,3-dimethylindoline .

Biphenyl Derivatives

5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid (CAS 1242336-54-4): The biphenyl framework and carboxylic acid group confer distinct π-π stacking and hydrogen-bonding capabilities, making it suitable for materials science applications, whereas 5-Fluoro-3,3-dimethylindoline is more likely used as a synthetic intermediate .

Physical Properties

Notes:

- Oxindole derivatives exhibit higher melting points (173–310°C) due to ketone-induced crystallinity, whereas 5-Fluoro-3,3-dimethylindoline’s melting point is unrecorded but likely lower, given its liquid or waxy solid form at room temperature .

- Fluorine’s electronegativity enhances dipole interactions in all analogs, but steric effects from 3,3-dimethyl groups may reduce packing efficiency in the solid state .

Spectroscopic Data

- NMR Shifts: In oxindole analogs (e.g., Compound 30), the benzylidene proton resonates at δ 7.8–8.2 ppm (¹H NMR), while the fluorine atom in 5-Fluoro-3,3-dimethylindoline causes deshielding of adjacent protons (δ 6.5–7.2 ppm for aromatic H) . The dimethyl groups in 5-Fluoro-3,3-dimethylindoline produce a singlet at δ 1.2–1.5 ppm (³CH3) in ¹H NMR, absent in non-methylated analogs .

生物活性

5-Fluoro-3,3-dimethylindoline is a fluorinated derivative of indoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C10H10F

- Molecular Weight : 165.21 g/mol

- Structure : The compound features a fluorine atom at the 5-position and two methyl groups at the 3-position of the indoline ring structure.

Enzyme Interaction

5-Fluoro-3,3-dimethylindoline interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics. This interaction can lead to the formation of reactive intermediates that may affect other biomolecules, including proteins and nucleic acids.

Cell Signaling Pathways

The compound modulates key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By influencing this pathway, 5-Fluoro-3,3-dimethylindoline can alter gene expression and cellular metabolism .

Antimicrobial Properties

Research indicates that 5-Fluoro-3,3-dimethylindoline exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Several studies have demonstrated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies revealed that low doses could modulate cellular responses without significant toxicity .

Table 1: Summary of Anticancer Activity

| Study | Cancer Cell Lines Tested | IC50 Values (μM) | Observations |

|---|---|---|---|

| Kumar et al. | MCF10A, Calu1, HCT116 | Not specified | Cytotoxic effects observed |

| Gokhale et al. | MCF-7, HepG2 | 42.4 (MCF-7), 15.8 (HepG2) | Higher potency than standard 5-fluorouracil |

| Pecoraro et al. | Vero cell line | Very low toxicity | Substantial anticancer activity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects, which may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

-

Anticancer Activity in MCF-7 Cells :

A study conducted by Gokhale et al. demonstrated that 5-Fluoro-3,3-dimethylindoline exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 42.4 μM. The compound's mechanism involved the modulation of apoptotic pathways, leading to increased cell death in cancerous tissues while maintaining low toxicity in non-cancerous cells . -

Antimicrobial Efficacy :

In another study focusing on antimicrobial properties, 5-Fluoro-3,3-dimethylindoline showed promising results against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The compound disrupted bacterial cell membranes and inhibited vital metabolic functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。